2,4-Dinitrophenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Acid-Base Titration

Scientific Field: Analytical Chemistry

Summary of the Application: 2,4-Dinitrophenylacetic acid is used as both an analyte and an indicator in conventional acid-base titration.

Methods of Application: Unlike the traditional acid-base titration that calls for the addition of phenolphthalein as the indicator of the endpoint, this method uses 2,4-dinitrophenylacetic acid as the analyte and indicator.

Application in the Synthesis of Parabactin Azide

Scientific Field: Organic Chemistry

Summary of the Application: 2,4-Dinitrophenylacetic acid is used in the preparation of 2-hydroxy-4-nitrohenzonitrile, which is required for the synthesis of parabactin azide, a catecholamide siderophore photoaffinity label.

Application in Organic Synthesis

Summary of the Application: 2,4-Dinitrophenylacetic acid is commonly used as a reagent in organic synthesis, offering a versatile platform for the introduction of dinitrophenyl and acetic acid moieties into different molecules.

Application in the Production of Dyes, Pharmaceuticals, and Agricultural Chemicals

Scientific Field: Industrial Chemistry

Summary of the Application: 2,4-Dinitrophenylacetic acid is used in the production of dyes, pharmaceuticals, and agricultural chemicals.

Application in Coupling Reactions

Summary of the Application: 2,4-Dinitrophenylacetic acid has been reported to be used in coupling reactions with diazonium salts.

Application in Infrared Spectroscopy

Scientific Field: Physical Chemistry

Summary of the Application: The infrared spectrum of 2,4-Dinitrophenylacetic acid has been studied, providing valuable data for the identification and analysis of this compound.

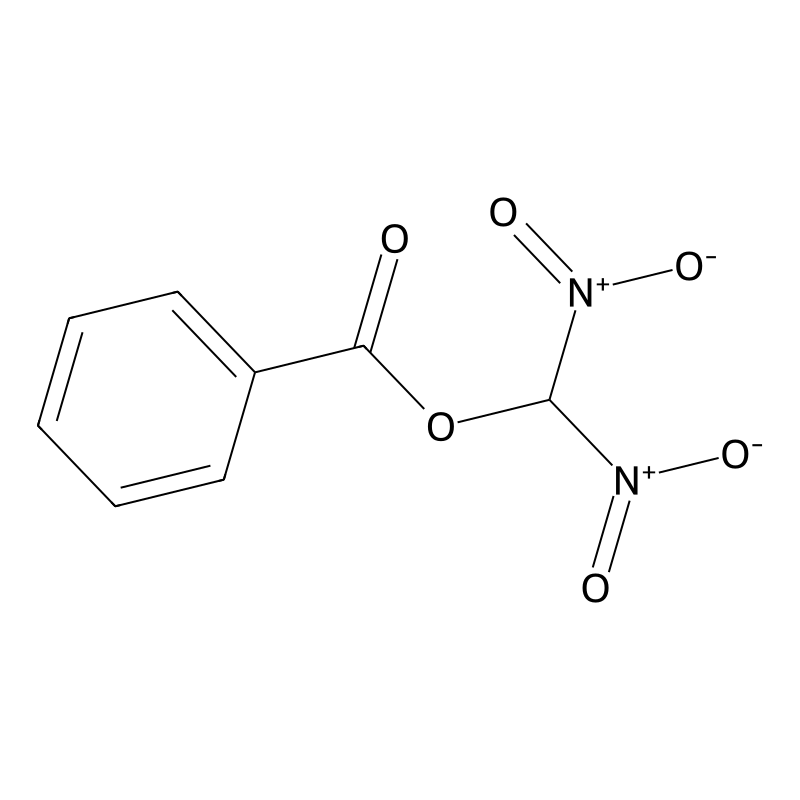

2,4-Dinitrophenylacetic acid is an organic compound with the molecular formula . It consists of a phenyl ring substituted with two nitro groups at the 2 and 4 positions and an acetic acid moiety. This compound is known for its distinctive yellow-orange color, which is attributed to the presence of nitro groups that contribute to its electronic properties. It is primarily used in analytical chemistry as a reagent and indicator due to its ability to undergo color changes in response to pH variations.

DNPA's mechanism of action depends on the specific application. In derivatization, it reacts with amine groups, forming a stable amide and altering the original molecule's properties for easier analysis.

DNPA is considered a hazardous material due to several factors:

The primary reactions involving 2,4-Dinitrophenylacetic acid include:

- Acid-Base Reactions: It can react with bases such as sodium hydroxide, resulting in a color change that can be used for titration purposes. The reaction typically shows a transition from colorless to pale yellow as the pH increases .

- Formation of Esters: 2,4-Dinitrophenylacetic acid can react with alcohols to form esters, which are often used in various chemical applications.

- Electrophilic Substitution: The nitro groups in the compound make the aromatic ring susceptible to further electrophilic substitution reactions, allowing for the introduction of additional substituents.

Several methods exist for synthesizing 2,4-Dinitrophenylacetic acid:

- Nitration of Acetic Acid Derivatives: Starting from acetic acid derivatives, nitration can introduce nitro groups at the 2 and 4 positions of the phenyl ring.

- Reactions with Dinitrochlorobenzene: A common method involves reacting dinitrochlorobenzene with acetic acid in the presence of a base to yield 2,4-Dinitrophenylacetic acid .

- Direct Acylation: Acylation of 2,4-dinitrophenol can also yield this compound through Friedel-Crafts acylation techniques.

2,4-Dinitrophenylacetic acid has various applications:

- Analytical Chemistry: It is widely used as an indicator in acid-base titrations due to its clear color change.

- Biochemical Assays: The compound serves as a reagent for detecting aldehydes and ketones through the formation of colored derivatives.

- Research: It is utilized in studies involving resonance and acidity comparisons among aromatic compounds.

Interaction studies involving 2,4-Dinitrophenylacetic acid focus on its reactivity with various biological and chemical agents. For instance:

- Complex Formation: The compound can form complexes with metal ions, which may alter its spectral properties.

- Reactivity with Amines: Investigations into how it interacts with amines reveal potential pathways for synthesizing new derivatives or assessing biological activity.

These studies help elucidate the compound's behavior in different chemical environments.

Several compounds share structural or functional similarities with 2,4-Dinitrophenylacetic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dinitrophenol | Hydroxyl group on a dinitro-substituted phenol | Used primarily as a reagent for carbonyl detection |

| 2,4-Dinitrophenylhydrazine | Hydrazine derivative with dinitro substituents | Commonly used for identifying carbonyl compounds |

| Nitroacetic Acid | Acetic acid with a single nitro group | Less reactive than 2,4-Dinitrophenylacetic acid |

Uniqueness of 2,4-Dinitrophenylacetic Acid: Its dual role as both an analyte and an indicator in titrations distinguishes it from other similar compounds. The specific placement of nitro groups enhances its reactivity and colorimetric properties, making it particularly valuable in analytical applications .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant